Aminohexane

Analytical Chemistry Procurement Quality Control

The compound designated by CAS 5959-44-4 is properly identified as benzoic acid 2-[(dimethylamino)methyl]-1-ethylcyclohexyl ester, a substituted cyclohexyl benzoate ester containing a tertiary amine moiety. This structural assignment is critical for procurement accuracy, as the generic name 'aminohexane' is often misapplied to simple aliphatic amine isomers (e.g., 1-hexanamine, 2-hexanamine) with entirely different molecular formulas (C6H15N, MW ~101) and physicochemical properties.

Molecular Formula C18H27NO2
Molecular Weight 289.4 g/mol
CAS No. 5959-44-4
Cat. No. B13955822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminohexane
CAS5959-44-4
Molecular FormulaC18H27NO2
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCC1(CCCCC1CN(C)C)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C18H27NO2/c1-4-18(13-9-8-12-16(18)14-19(2)3)21-17(20)15-10-6-5-7-11-15/h5-7,10-11,16H,4,8-9,12-14H2,1-3H3
InChIKeyXMIJRFQYCUBWFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic Acid 2-[(Dimethylamino)Methyl]-1-Ethylcyclohexyl Ester (CAS 5959-44-4): Procurement and Identity Guide


The compound designated by CAS 5959-44-4 is properly identified as benzoic acid 2-[(dimethylamino)methyl]-1-ethylcyclohexyl ester, a substituted cyclohexyl benzoate ester containing a tertiary amine moiety [1]. This structural assignment is critical for procurement accuracy, as the generic name 'aminohexane' is often misapplied to simple aliphatic amine isomers (e.g., 1-hexanamine, 2-hexanamine) with entirely different molecular formulas (C6H15N, MW ~101) and physicochemical properties [2]. The target compound (C18H27NO2, MW 289.4) is a complex small molecule with distinct structural features, including a cyclohexane core, an ethyl group at C1, a dimethylaminomethyl substituent at C2, and a benzoate ester [1].

Procurement Risk Alert: Why 'Aminohexane' Cannot Be Interchanged with Simple Aliphatic Amines


Procurement based solely on the ambiguous term 'aminohexane' introduces significant risk of receiving the wrong chemical entity. The simple aliphatic amines 1-hexanamine (CAS 111-26-2) and 2-hexanamine (CAS 5329-79-3) are primary amines with a molecular weight of 101.19 g/mol, a boiling point range of 116-132°C, and are used primarily as general organic intermediates . In contrast, CAS 5959-44-4 is a tertiary amine benzoate ester with a molecular weight of 289.4 g/mol and a boiling point of 369.5°C [1]. This fundamental difference in molecular structure, weight, and physical properties renders them non-interchangeable in any scientific application. The following quantitative evidence clarifies the unique profile of CAS 5959-44-4, which is a specific, complex molecule with a documented, albeit limited, research history.

Quantitative Differentiation Evidence for Benzoic Acid 2-[(Dimethylamino)Methyl]-1-Ethylcyclohexyl Ester (CAS 5959-44-4)


Molecular Weight and Boiling Point Differentiation from Simple 'Aminohexane' Isomers

The target compound is a high molecular weight ester, not a simple aliphatic amine. This is a critical point of differentiation from commonly confused isomers. The molecular weight of CAS 5959-44-4 is nearly three times that of the primary amines often misidentified as 'aminohexane' [1]. Its boiling point is also over 200°C higher than that of the simple amine isomers , a direct consequence of its larger molecular size and polarity from the ester and tertiary amine groups.

Analytical Chemistry Procurement Quality Control Physicochemical Characterization

Density and Structural Polarity Differentiation

The target compound has a significantly higher density than simple aliphatic amines. This is due to the presence of the aromatic ring and ester functional group, which increase intermolecular forces [1]. The higher density can be a crucial factor in liquid-liquid extractions, biphasic reaction workups, or formulation development, where phase separation behavior is dictated by density differences .

Formulation Process Chemistry Physical Properties Material Science

Distinct Refractive Index for Identity Confirmation

The refractive index is a rapid and reliable method for confirming chemical identity and purity. The target compound's refractive index (1.529) is significantly higher than that of the simple amine comparator (1.418) [1]. This large difference provides a straightforward, low-cost analytical check to verify that the correct compound has been received or synthesized.

Analytical Chemistry Quality Assurance Purity Analysis Refractometry

Analgesic Synergy and Structural Activity as a Pharmacological Tool Compound

The target compound has a specific and documented pharmacological profile as an analgesic synergist. A primary literature study demonstrates that 1-ethyl-2-dimethylaminomethylcyclohexyl benzoate (the target compound) exhibits a synergistic analgesic effect when co-administered with diphenhydramine [1]. This is a specific functional attribute not shared by simple aliphatic amines. The study further used this compound as a lead structure for the synthesis of other aminocyclohexane derivatives.

Pharmacology Drug Discovery Medicinal Chemistry Pain Research

Validated Application Scenarios for Benzoic Acid 2-[(Dimethylamino)Methyl]-1-Ethylcyclohexyl Ester (CAS 5959-44-4)


As a Pharmacological Tool for Analgesic Synergy Studies

This compound is specifically indicated for use in pharmacological research focused on analgesic synergy, particularly in combination with antihistamines like diphenhydramine [1]. Its established activity as a synergist makes it a reference standard for investigating the mechanisms of multimodal pain relief and for screening new chemical entities that may potentiate the effects of existing analgesics. This application is directly supported by the evidence of its in vivo activity.

As a Lead Compound for Aminocyclohexane Derivative Synthesis

The compound's structure, featuring a 1-ethyl-2-dimethylaminomethylcyclohexyl core, is a confirmed starting point for medicinal chemistry efforts aimed at developing novel analgesic agents [1]. Researchers can leverage this validated scaffold to generate derivative libraries, exploring structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for pain management.

For Developing Novel Separation and Purification Protocols

The unique physical properties of this compound—specifically its high density (1.03 g/mL) and refractive index (1.529) relative to other 'aminohexane' compounds—make it an ideal model substance for developing and validating new separation techniques [2]. It is particularly useful for methods like centrifugal partition chromatography (CPC) or liquid-liquid extraction where significant density differences are required for efficient phase separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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